molecular formula C7H11N3O B1337134 6-Propoxypyridazin-3-amine CAS No. 90008-50-7

6-Propoxypyridazin-3-amine

Cat. No. B1337134
CAS RN: 90008-50-7
M. Wt: 153.18 g/mol
InChI Key: YXEDABZQSZKQKZ-UHFFFAOYSA-N
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Description

The compound 6-Propoxypyridazin-3-amine is a derivative of the pyridazinone family, which is a class of heterocyclic compounds. Pyridazinones are known for their diverse pharmacological activities, including antibacterial, antihypertensive, and antiplatelet properties. The structure of 6-Propoxypyridazin-3-amine suggests potential biological activity, which may be explored through various synthetic methods and chemical reactions to produce derivatives with enhanced or specific pharmacological effects.

Synthesis Analysis

The synthesis of pyridazinone derivatives often involves the construction of the pyridazinone core followed by functionalization at various positions on the ring. For instance, the synthesis of 6H-pyrrolo[3,2,1-de]phenazin-1-amine derivatives is achieved through anodic oxidation of aminodiphenylamine precursors in the presence of nitrile derivatives . Similarly, 6-aryl-4,5-dihydro-3(2H)-pyridazinones are synthesized with specific substituents that confer platelet aggregation inhibiting and hypotensive activities . Sequential nucleophilic substitution reactions are employed to introduce various substituents onto the pyridazinone ring, as seen in the synthesis of polysubstituted pyridazinones . Additionally, oxopropylation and subsequent reactions with nucleophiles are used to produce 1-(2-oxopropyl)pyridazin-6-ones and their derivatives .

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is characterized by the presence of a six-membered heterocyclic ring containing two nitrogen atoms. The position and nature of substituents on the ring are crucial for the compound's biological activity. For example, the presence of a propoxy group at the 6-position in 6-Propoxypyridazin-3-amine could influence its pharmacological properties and interaction with biological targets. Structural analysis through spectroscopic methods and X-ray crystallography confirms the identity and purity of synthesized compounds .

Chemical Reactions Analysis

Pyridazinone derivatives undergo various chemical reactions that allow for the introduction of different functional groups. These reactions include nucleophilic aromatic substitution , condensation with aldehydes , dehydrogenation , and direct amination . The reactivity of the pyridazinone ring enables the synthesis of a wide array of derivatives with potential biological activities. For instance, the reaction of chloro derivatives with amines leads to the formation of new aminoaryl pyridazines10.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the core ring. These properties are essential for the compound's suitability in drug formulation and its pharmacokinetic profile. The introduction of specific substituents can enhance the compound's ability to cross biological membranes, increase its stability in physiological conditions, and improve its interaction with biological targets .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Direct amination of pyridazinones: 6-Propoxypyridazin-3-amine is related to pyridazinones, which can undergo amination reactions. For instance, 3,6-dimethoxypyridazine reacts with hydrazine to yield aminated pyridazinones (Coates & Mckillop, 1993).
  • Polysubstituted pyridazinones synthesis: Pyridazinones, similar in structure to 6-Propoxypyridazin-3-amine, can be used as scaffolds for synthesizing various disubstituted systems and ring-fused derivatives, relevant in drug discovery (Pattison et al., 2009).

Solubility and Physical Properties

  • Solubility in various solvents: The solubility of pyridazin-3-amines, like 6-chloropyridazin-3-amine, has been studied in different solvents, providing insights into the physical properties of related compounds (Cao et al., 2012).

Potential Biological Applications

  • Antimalarial potential: Hydrazinopyridazines substituted at position 6, structurally related to 6-Propoxypyridazin-3-amine, have been evaluated for antimalarial activity (Pifferi et al., 1975).
  • Insecticidal properties: Studies have shown that pyridazinone derivatives exhibit insecticidal properties, suggesting a potential application for compounds like 6-Propoxypyridazin-3-amine in pest management (Buysse et al., 2017).

Catalytic and Synthetic Applications

  • R-Selective amine oxidase development: Amine oxidases, which can act on compounds like 6-Propoxypyridazin-3-amine, are important in synthesizing chiral amines, widely used in pharmaceuticals (Heath et al., 2014).

Antifungal and Antihypertensive Potential

  • Antifungal activity: Novel quinazolin-4(3H)-one derivatives, related to pyridazinones, have been synthesized and evaluated for their antifungal activities (El-Hashash et al., 2015).
  • Antihypertensive properties: Pyridazinone derivatives have been explored for their potential antihypertensive activities, indicating a possible medical application for 6-Propoxypyridazin-3-amine (Siddiqui et al., 2010).

Additional Applications

  • Metal-free photoredox catalysis: 6-Propoxypyridazin-3-amine and related compounds can be involved in metal-free photoredox reactions for forming various bonds, useful in organic synthesis (Ociepa et al., 2018).
  • Analgesic potential: Some pyridazinone derivatives have shown analgesic properties in preclinical studies, which could be relevant for 6-Propoxypyridazin-3-amine (Aggarwal et al., 2020).

Safety and Hazards

The safety information for 6-Propoxypyridazin-3-amine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

Mechanism of Action

Target of Action

The primary targets of 6-Propoxypyridazin-3-amine are currently unknown. This compound is a pyridazine derivative, and pyridazine compounds have been known to exhibit a wide range of pharmacological activities . .

Pharmacokinetics

It has been noted that this compound has high gi absorption and is bbb permeant . Its Log Po/w values range from 0.65 to 1.47, indicating moderate lipophilicity . These properties suggest that 6-Propoxypyridazin-3-amine may have good bioavailability.

properties

IUPAC Name

6-propoxypyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-2-5-11-7-4-3-6(8)9-10-7/h3-4H,2,5H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEDABZQSZKQKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440965
Record name 6-Propoxypyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Propoxypyridazin-3-amine

CAS RN

90008-50-7
Record name 6-Propoxypyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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